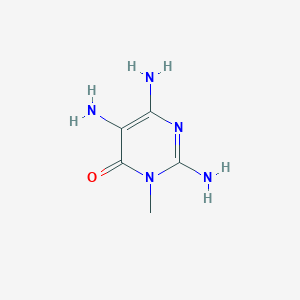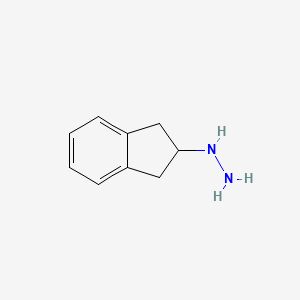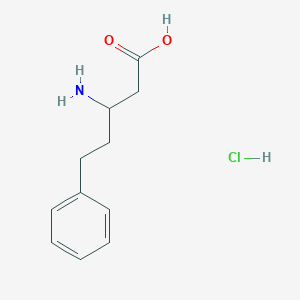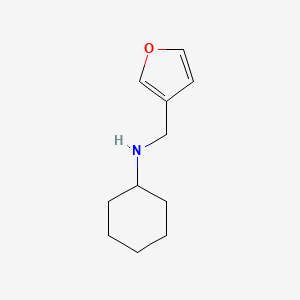
2-(5-Bromo-1-benzofuran-2-yl)ethanol
Overview
Description
“2-(5-Bromo-1-benzofuran-2-yl)ethanol” is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Scientific Research Applications
Natural Source and Bioactivity
Benzofuran compounds are ubiquitous in nature, demonstrating significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities position benzofuran derivatives as potential natural drug lead compounds. For instance, macrocyclic benzofuran compounds have shown promising anti-hepatitis C virus activity, suggesting their potential as effective therapeutic drugs for hepatitis C disease. Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents, indicating the versatility of benzofuran derivatives in drug development (Miao et al., 2019).
Benzofuran in Antimicrobial Agents
The emergence of antibiotic resistance highlights the urgent need for developing new therapeutic agents. Benzofuran and its derivatives have been identified as promising structures for antimicrobial agents due to their broad spectrum of biological and pharmacological applications. Compounds like psoralen, 8-methoxypsoralen, and angelicin, which are benzofuran derivatives, have been used in the treatment of skin diseases such as cancer or psoriasis. This underscores the potential of benzofuran scaffolds in discovering efficient antimicrobial agents active toward various clinically approved targets (Hiremathad et al., 2015).
Environmental and Toxicological Aspects
Research on the environmental and toxicological aspects of new psychoactive substances, including benzofurans, is crucial for understanding their safety profile. Although not directly related to the scientific applications of 2-(5-Bromo-1-benzofuran-2-yl)ethanol, it's important to note that the toxicity and health risks associated with benzofuran compounds are subjects of ongoing research. This includes studies on their pharmacokinetics, pharmacodynamics, and potential toxicological impacts, which are essential for developing safe and effective therapeutic agents (Nugteren-van Lonkhuyzen et al., 2015).
Safety and Hazards
The safety data sheet for “(5-Bromo-1-benzofuran-2-yl)methanol” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been found to exhibit potent antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . It’s plausible that 2-(5-Bromo-1-benzofuran-2-yl)ethanol may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications . These compounds have been used in the treatment of various diseases, indicating that they likely interact with multiple biochemical pathways.
Pharmacokinetics
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that this compound may have similar effects.
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that these compounds likely exhibit diverse pharmacological activities in various environments .
properties
IUPAC Name |
2-(5-bromo-1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURFCSPYDRJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B3267645.png)






